molecular formula C14H12Cl2N2O B1320431 N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide CAS No. 926194-44-7

N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide

Cat. No. B1320431
CAS RN: 926194-44-7
M. Wt: 295.2 g/mol
InChI Key: ZVPVPCIIIGPVDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide is a chemical compound that belongs to the class of benzamides, which are amide derivatives of benzoic acid. Benzamides are known for their diverse biological activities and have been studied for their potential as therapeutic agents in various medical fields. The specific compound is characterized by the presence of an amino group and a methyl group on the phenyl ring, as well as two chlorine atoms on the benzamide moiety.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the reaction of an appropriate benzoyl chloride with an amine compound. For instance, the synthesis of dichlorobenzamide derivatives has been reported where 3,5-dichlorobenzoyl chloride reacts with arylamine compounds to yield a series of dichlorobenzamide derivatives in good yields . Although the exact synthesis of N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide is not detailed in the provided papers, similar synthetic strategies could be employed, utilizing 4-amino-2-methylphenylamine as the starting amine.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared spectroscopy (IR). X-ray crystallography can also provide detailed insights into the crystal structure of these compounds . The presence of substituents like chlorine atoms and methyl groups can influence the molecular conformation and intermolecular interactions, such as hydrogen bonding, which can be crucial for the biological activity of the compound.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including condensation with nucleophiles to give amino acid derivatives, as seen in the reactions of N-Benzyl-2,4-dichlorobenzamide . The presence of the amino group in N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide could potentially allow for similar reactions, leading to the formation of various functionalized products that could have interesting biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The introduction of electron-withdrawing groups like chlorine can affect the acidity of the amide hydrogen, while electron-donating groups like the amino and methyl groups can impact the electronic distribution within the molecule. These properties can be studied through spectroscopic methods and quantum chemical investigations, as demonstrated for other benzamide derivatives . The physical properties such as solubility, melting point, and stability are also important for the practical application of these compounds in pharmaceutical formulations.

Scientific Research Applications

Anticonvulsant Properties

Research by Vamecq et al. (2000) explored a series of compounds including derivatives of N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide, assessing their anticonvulsant and neurotoxic properties. The study highlighted the potential of certain compounds in this series for their effectiveness in seizure models, suggesting a role in anticonvulsant therapy (Vamecq et al., 2000).

Antitumor Applications

Bradshaw et al. (2002) reported on the antitumor properties of 2-(4-aminophenyl)benzothiazoles, which share structural similarities with N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide. The study suggested these compounds have selective and potent antitumor characteristics, indicating potential applications in cancer treatment (Bradshaw et al., 2002).

Antimicrobial Activity

In a study by Bektaş et al. (2007), novel derivatives of 1,2,4-Triazole, including those structurally related to N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide, were synthesized and demonstrated to possess good or moderate activities against certain microorganisms, indicating a potential role in antimicrobial treatments (Bektaş et al., 2007).

Corrosion Inhibition

Research conducted by Bentiss et al. (2009) on 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, which is chemically related to N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide, revealed its effectiveness as a corrosion inhibitor in acidic media. This suggests possible applications in industrial processes involving metal protection (Bentiss et al., 2009).

DNA Adduct Formation in Tumor Cells

Leong et al. (2003) discussed the formation of DNA adducts in sensitive tumor cells by 2-(4-Aminophenyl)benzothiazoles, which again are structurally akin to N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide. This indicates a potential mechanism by which these compounds exert antitumor effects (Leong et al., 2003).

properties

IUPAC Name

N-(4-amino-2-methylphenyl)-3,5-dichlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O/c1-8-4-12(17)2-3-13(8)18-14(19)9-5-10(15)7-11(16)6-9/h2-7H,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPVPCIIIGPVDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.